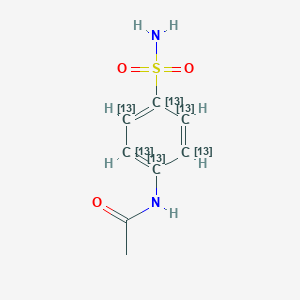

N-Acetylsulfanilamide-13C6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H10N2O3S |

|---|---|

Molecular Weight |

220.20 g/mol |

IUPAC Name |

N-(4-sulfamoyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)acetamide |

InChI |

InChI=1S/C8H10N2O3S/c1-6(11)10-7-2-4-8(5-3-7)14(9,12)13/h2-5H,1H3,(H,10,11)(H2,9,12,13)/i2+1,3+1,4+1,5+1,7+1,8+1 |

InChI Key |

PKOFBDHYTMYVGJ-CLQMYPOBSA-N |

Isomeric SMILES |

CC(=O)N[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)S(=O)(=O)N |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

N-Acetylsulfanilamide-¹³C₆: A Technical Guide for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Acetylsulfanilamide-¹³C₆, a stable isotope-labeled internal standard crucial for quantitative bioanalysis. This document outlines its chemical properties, primary applications in research, and detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies.

Introduction to N-Acetylsulfanilamide-¹³C₆

N-Acetylsulfanilamide-¹³C₆ is the ¹³C-labeled version of N-Acetylsulfanilamide, a metabolite of the sulfonamide antibiotic, sulfanilamide. The incorporation of six carbon-13 atoms into the benzene ring provides a distinct mass shift, making it an ideal internal standard for isotope dilution mass spectrometry.[1] Its use is critical in pharmacokinetic studies, metabolic research, and residue analysis to ensure accurate and precise quantification of the parent compound and related substances in complex biological and environmental matrices.[2][3] The stable isotope label does not alter the chemical properties of the molecule, ensuring it co-elutes with the unlabeled analyte and experiences similar ionization efficiency and matrix effects in the mass spectrometer.[4]

Chemical and Physical Properties

N-Acetylsulfanilamide-¹³C₆ shares its physicochemical properties with the unlabeled N-Acetylsulfanilamide, with the key difference being its molecular weight due to the presence of six ¹³C atoms.

| Property | Value |

| Molecular Formula | C₂¹³C₆H₁₀N₂O₃S |

| Molecular Weight | ~220.2 g/mol |

| Canonical SMILES | NS(=O)([13C]1=[13CH][13CH]=--INVALID-LINK--[13CH]=[13CH]1)=O[1] |

| Physical Form | Solid |

| Storage Conditions | Room temperature, sealed in a dry environment |

Primary Use in Research: Isotope Dilution Analysis

The primary application of N-Acetylsulfanilamide-¹³C₆ in research is as an internal standard in isotope dilution analysis, a highly accurate method for quantifying analytes by mass spectrometry.[2] This technique is particularly valuable for overcoming challenges in quantitative analysis such as variations in sample extraction, matrix effects, and instrument response.[3][4]

Quantitative Bioanalysis by LC-MS/MS

In a typical workflow, a known concentration of N-Acetylsulfanilamide-¹³C₆ is spiked into a biological sample (e.g., plasma, urine, tissue homogenate) or an environmental sample (e.g., water, soil) prior to sample preparation.[2][5][6] During analysis by LC-MS/MS, the instrument monitors specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM) for both the unlabeled analyte and the ¹³C₆-labeled internal standard.[7][8] The ratio of the peak areas of the analyte to the internal standard is then used to calculate the concentration of the analyte in the original sample, by referencing a calibration curve prepared with known concentrations of the unlabeled analyte and a constant concentration of the internal standard.[5]

Experimental Protocols

The following sections provide a generalized, yet detailed, methodology for the use of N-Acetylsulfanilamide-¹³C₆ as an internal standard for the quantification of sulfonamides in biological and environmental samples.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique for the cleanup and concentration of sulfonamides from complex matrices.[2][6]

Materials:

-

SPE cartridges (e.g., Oasis HLB, Bond Elut PPL)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid

-

Ammonia solution

-

Ultrapure water

-

Nitrogen evaporator

Procedure:

-

Sample Pre-treatment:

-

For liquid samples (e.g., plasma, urine, water), acidify the sample to a pH of approximately 4-7.[6]

-

Spike the sample with a known concentration of N-Acetylsulfanilamide-¹³C₆.

-

-

SPE Cartridge Conditioning:

-

Wash the SPE cartridge with one cartridge volume of methanol.

-

Equilibrate the cartridge with one cartridge volume of ultrapure water.

-

-

Sample Loading:

-

Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.[6]

-

-

Washing:

-

Wash the cartridge with one cartridge volume of ultrapure water to remove interfering substances.

-

-

Elution:

-

Elute the analyte and internal standard with a suitable solvent, such as methanol containing 2% aqueous ammonia.[6]

-

-

Dry-down and Reconstitution:

LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Typical):

-

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 5 µm)[8]

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile or Methanol[8]

-

Flow Rate: 0.5 mL/min[8]

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

Mass Spectrometry Conditions (Typical):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Source Parameters:

MRM Transitions: The specific MRM transitions for the analyte and N-Acetylsulfanilamide-¹³C₆ would need to be optimized. For the ¹³C₆-labeled standard, the precursor and product ions will be shifted by +6 Da compared to the unlabeled analyte.

Quantitative Data

The following tables summarize typical performance characteristics of LC-MS/MS methods using stable isotope-labeled internal standards for sulfonamide analysis.

Table 1: Linearity and Quantification Limits

| Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) |

| Sulfonamides | Water | 0.5 - 100 µg/L | 0.5 µg/L |

| Methanesulfonamide | Human Urine | 1 - 100 µg/mL | 1 µg/mL[7] |

| Sulfonamides | Wastewater | 0.2 - 5.9 ng/mL (matrix dependent) | 0.2 - 5.9 ng/mL[2] |

Table 2: Recovery and Precision

| Analyte | Matrix | Spiking Level (ng/L) | Recovery (%) | RSD (%) |

| Sulfonamides | Surface Water | 20 | 80 - 90 | < 20 |

| Sulfonamides | Pure Water | 20, 200, 400 | 70 - 96 | < 15 |

| Sulfonamides | Milk | - | 91 - 114 | - |

Mandatory Visualizations

Logical Relationships and Workflows

As N-Acetylsulfanilamide-¹³C₆ is an analytical tool, a diagram of a biological signaling pathway is not applicable. Instead, the following diagrams illustrate the experimental workflow for its use in quantitative analysis.

Caption: Experimental workflow for quantitative analysis using N-Acetylsulfanilamide-¹³C₆.

Caption: Logical relationship for isotope dilution mass spectrometry.

References

- 1. Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of six sulfonamide antibiotics, two metabolites and trimethoprim in wastewater by isotope dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acgpubs.org [acgpubs.org]

- 6. hpst.cz [hpst.cz]

- 7. Development and validation of an LC-MS/MS method for determination of methanesulfonamide in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journalofchemistry.org [journalofchemistry.org]

A Technical Guide to the Synthesis and Purification of ¹³C Labeled N-Acetylsulfanilamide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of ¹³C labeled N-Acetylsulfanilamide, a critical internal standard for pharmacokinetic and metabolic studies. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the synthetic and purification workflows.

Introduction

N-Acetylsulfanilamide is the primary metabolite of sulfanilamide, a foundational molecule in the development of sulfa drugs. The use of stable isotope-labeled compounds, such as ¹³C labeled N-Acetylsulfanilamide, is indispensable in modern drug discovery and development.[1] These labeled analogs serve as ideal internal standards for quantitative bioanalysis by mass spectrometry, enabling precise determination of drug and metabolite concentrations in complex biological matrices.[1][2] This guide details a robust synthetic route starting from ¹³C labeled aniline, followed by a multi-step process to yield the target compound with high purity.

Synthesis of ¹³C Labeled N-Acetylsulfanilamide

The synthesis of N-Acetylsulfanilamide with a ¹³C label on the phenyl ring can be achieved through a well-established four-step process starting from commercially available uniformly [¹³C]-labeled aniline.[3] This method ensures the stable isotope label is incorporated into the core structure of the molecule.

Overall Synthetic Scheme

The synthesis involves the protection of the amino group by acetylation, followed by chlorosulfonation, amination to form the sulfonamide, and finally, deprotection is not necessary as the target is the N-acetylated compound.

Caption: Synthetic workflow for ¹³C labeled N-Acetylsulfanilamide.

Experimental Protocols

Step 1: Synthesis of [phenyl-ring-¹³C]-Acetanilide [4][5]

-

In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, add 100 mL of 0.4 M hydrochloric acid.

-

To the stirring solution, add 3.6 mL of [U-¹³C₆]-aniline.

-

Warm the mixture to 50°C.

-

In a separate beaker, prepare a solution of 6.0 g of sodium acetate trihydrate in 20 mL of water.

-

In another clean, dry beaker, measure 4.4 mL of acetic anhydride.

-

Add the acetic anhydride in one portion to the warm aniline hydrochloride solution with rapid stirring.

-

Immediately following the addition of acetic anhydride, add the sodium acetate solution in one portion.

-

Cool the mixture in an ice bath to induce crystallization.

-

Collect the crystalline product by vacuum filtration and wash with cold water.

-

Dry the product to obtain [phenyl-ring-¹³C]-acetanilide.

Step 2: Synthesis of [phenyl-ring-¹³C]-p-Acetamidobenzenesulfonyl Chloride [6]

-

To a dried flask, add the [phenyl-ring-¹³C]-acetanilide obtained from the previous step.

-

In a fume hood, carefully add chlorosulfonic acid to the acetanilide at a 5:1 molar ratio with cooling in an ice bath to maintain the temperature between 0-5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 2 hours.

-

Cool the reaction mixture and pour it slowly onto crushed ice with stirring.

-

The product will precipitate as a solid.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

Dry the product, [phenyl-ring-¹³C]-p-acetamidobenzenesulfonyl chloride, under vacuum.

Step 3: Synthesis of [phenyl-ring-¹³C]-N-Acetylsulfanilamide [4]

-

Place the crude [phenyl-ring-¹³C]-p-acetamidobenzenesulfonyl chloride in a 125 mL Erlenmeyer flask.

-

Add 15 mL of concentrated (28%) aqueous ammonia in a fume hood.

-

Stir the mixture vigorously. The reaction is exothermic and may require cooling in an ice bath.

-

After the initial reaction subsides, continue stirring for 15-20 minutes.

-

The solid product is [phenyl-ring-¹³C]-N-Acetylsulfanilamide.

-

Collect the crude product by vacuum filtration.

Purification of ¹³C Labeled N-Acetylsulfanilamide

Purification of the final product is crucial to remove any unreacted starting materials and byproducts. Recrystallization is a highly effective method for purifying solid organic compounds.

Purification Workflow

Caption: Purification workflow for ¹³C labeled N-Acetylsulfanilamide.

Experimental Protocol for Purification

-

Transfer the crude [phenyl-ring-¹³C]-N-Acetylsulfanilamide to a beaker.

-

Add a minimal amount of boiling water to dissolve the solid completely.

-

If any insoluble impurities are present, perform a hot gravity filtration.

-

Allow the hot, clear solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold water.

-

Dry the purified [phenyl-ring-¹³C]-N-Acetylsulfanilamide in a desiccator or a vacuum oven at a low temperature.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and characterization of ¹³C labeled N-Acetylsulfanilamide.

| Starting Material | Product | Reagents | Typical Yield (%) | Reference |

| [U-¹³C₆]-Aniline | [¹³C₆]-Acetanilide | Acetic Anhydride, Sodium Acetate | 85-95 | [4] |

| [¹³C₆]-Acetanilide | [¹³C₆]-p-Acetamidobenzenesulfonyl Chloride | Chlorosulfonic Acid | 60-70 | [6] |

| [¹³C₆]-p-Acetamidobenzenesulfonyl Chloride | [¹³C₆]-N-Acetylsulfanilamide | Aqueous Ammonia | 70-80 | [4] |

| Table 1: Summary of Synthetic Steps and Expected Yields. |

| Analytical Technique | Expected Results | Reference |

| ¹H NMR | Spectrum consistent with the structure of N-Acetylsulfanilamide, with splitting patterns of aromatic protons influenced by ¹³C-¹H coupling. | [7][8] |

| ¹³C NMR | Enriched signals for the six aromatic carbons, confirming the incorporation and position of the ¹³C label. Chemical shifts will be consistent with the structure. | [9][10] |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the mass of [¹³C₆]-N-Acetylsulfanilamide (C₈H₁₀N₂O₃S with six ¹³C atoms). The isotopic enrichment can also be determined. | [2] |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity (>98%). | [3] |

| Table 2: Analytical Characterization of ¹³C Labeled N-Acetylsulfanilamide. |

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and purification of ¹³C labeled N-Acetylsulfanilamide. The described multi-step synthesis starting from ¹³C labeled aniline is a reliable method for obtaining the desired isotopically labeled internal standard. The purification and analytical protocols ensure the final product is of high purity and suitable for demanding applications in drug metabolism and pharmacokinetic studies. Adherence to these methodologies will enable researchers to confidently produce and characterize this essential tool for bioanalysis.

References

- 1. benchchem.com [benchchem.com]

- 2. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of typical sulfonamide antibiotics with [<sup>14</sup>C]- and [<sup>13</sup>C]-labeling on the phenyl ring for use in environmental studies - ProQuest [proquest.com]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. Sulfanilamide synthesis - chemicalbook [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. N,N'-Diacetylsulfanilamide | 5626-90-4 | Benchchem [benchchem.com]

- 10. N4-Acetylsulfanilamide | C8H10N2O3S | CID 8482 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of N-Acetylsulfanilamide-13C6

This guide provides a comprehensive overview of the core physicochemical properties of N-Acetylsulfanilamide-13C6, an isotopically labeled version of N-Acetylsulfanilamide. It is intended for researchers, scientists, and professionals in drug development who utilize labeled compounds as internal standards in quantitative analyses or in metabolic studies. This document details key physical and chemical data, outlines experimental protocols, and presents logical and experimental workflows through visualization.

Core Physicochemical Properties

This compound is the stable isotope-labeled analog of N-Acetylsulfanilamide, a metabolite of the sulfonamide class of antibiotics. The incorporation of six carbon-13 atoms into the benzene ring provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification. While many of its physicochemical properties are comparable to the unlabeled parent compound, its molecular weight is inherently different.

The quantitative data for both the labeled and unlabeled compounds are summarized below for comparative analysis.

| Property | This compound | N-Acetylsulfanilamide (Unlabeled) | Source(s) |

| Molecular Formula | ¹³C₆C₂H₁₀N₂O₃S | C₈H₁₀N₂O₃S | [1][2][3] |

| Molecular Weight | 220.20 g/mol | 214.24 g/mol | [1][3] |

| Exact Mass | 220.06134237 g/mol | 214.041 g/mol | [1][3] |

| Appearance | Solid | White to Off-White Solid | [1][2] |

| Melting Point | Not specified, expected to be similar to unlabeled | 214-217 °C | [1][2][4][5] |

| Boiling Point | Not specified | 418.91 °C (Predicted) | [2][5] |

| Density | Not specified | ~1.4 g/cm³ | [1][2][4][5] |

| pKa | Not specified, expected to be similar to unlabeled | 9.88 ± 0.12 (Predicted) | [2][5] |

| LogP (Octanol/Water) | Not specified | 0.292 to 2.146 (Calculated/Predicted) | [1][6] |

| Hydrogen Bond Donor Count | 2 | 2 | [1][3] |

| Hydrogen Bond Acceptor Count | 4 | 4 | [1][3] |

| Rotatable Bond Count | 2 | 2 | [1] |

| Solubility | Not specified, expected to be similar to unlabeled | DMSO: ≥30 mg/mLDMF: 30 mg/mLMethanol: Slightly solubleWater: Slightly soluble | [1][2][5][7][8] |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible use of this compound in a research setting.

2.1 Protocol for Preparation of Stock Solutions

Due to its limited aqueous solubility, this compound is typically first dissolved in an organic solvent to create a concentrated stock solution.

-

Objective: To prepare a high-concentration stock solution for serial dilution.

-

Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating primary stock solutions.[7]

-

Methodology:

-

Weigh the desired mass of this compound in a sterile microcentrifuge tube.

-

Add the calculated volume of newly opened, anhydrous DMSO to achieve the target concentration (e.g., 10 mg/mL or 66.67 mg/mL).[7]

-

Vortex the solution vigorously.

-

If complete dissolution is not achieved, use an ultrasonic bath to aid solubilization.[7]

-

Once fully dissolved, aliquot the stock solution into smaller volumes for single-use to avoid repeated freeze-thaw cycles.[1]

-

Store stock solutions at -20°C or -80°C for long-term stability.[1][7]

-

2.2 Protocol for Preparation of In Vivo Formulation

For animal studies, a biocompatible solvent system is required. The following protocol describes the preparation of a common vehicle for oral or parenteral administration.

-

Objective: To prepare a clear, soluble formulation for in vivo experiments.

-

Methodology (based on a 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline system): [7]

-

Begin with a pre-made, clear stock solution of this compound in DMSO (e.g., 25 mg/mL).

-

To prepare 1 mL of the final working solution (target concentration: 2.5 mg/mL), sequentially add the following components, ensuring the solution is mixed thoroughly after each addition:

-

Take 100 µL of the 25 mg/mL DMSO stock solution.

-

Add 400 µL of PEG300 and mix until uniform.

-

Add 50 µL of Tween-80 and mix until the solution is clear.

-

Add 450 µL of saline to reach the final volume of 1 mL.

-

-

The resulting solution should be clear, with a final solubility of at least 2.5 mg/mL.[7] It is recommended to prepare this working solution fresh on the day of use.[7]

-

2.3 General Protocol for Melting Point Determination

-

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

-

Methodology:

-

Ensure the this compound sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a depth of 2-3 mm.

-

Place the capillary tube into a calibrated melting point apparatus.

-

Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point. For N-Acetylsulfanilamide, this is expected to be in the 214-217 °C range.[1][4]

-

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate key relationships and workflows relevant to this compound.

References

- 1. N-Acetylsulfanilamide (4-Acetamidobenzenesulfonamide) | Others 12 | 121-61-9 | Invivochem [invivochem.com]

- 2. chembk.com [chembk.com]

- 3. Buy N4-Acetylsulfanilamide-(ring-13C6), VETRANAL(TM), analytical standard [smolecule.com]

- 4. 4-Acetamidobenzenesulfonamide | CAS#:121-61-9 | Chemsrc [chemsrc.com]

- 5. chembk.com [chembk.com]

- 6. N-acetylsulfanilamide - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. caymanchem.com [caymanchem.com]

Navigating Isotopic Purity: A Technical Guide for N-Acetylsulfanilamide-13C6 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalysis, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantitative results, particularly in mass spectrometry-based assays. This technical guide provides an in-depth exploration of the isotopic purity requirements for N-Acetylsulfanilamide-13C6, a critical internal standard in drug metabolism and pharmacokinetic studies.

The Imperative of High Isotopic Purity

The fundamental principle behind using a stable isotope-labeled internal standard (SIL-IS) is its chemical identity and physicochemical similarity to the analyte of interest. An ideal SIL-IS co-elutes with the analyte, experiences identical ionization efficiency, and compensates for variations in sample preparation and matrix effects. However, the presence of unlabeled analyte (M+0) as an impurity in the SIL-IS can lead to an overestimation of the analyte concentration, compromising the accuracy of the study. Therefore, ensuring high isotopic purity is a critical prerequisite for a robust bioanalytical method.

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) emphasize the need for well-characterized internal standards. While specific isotopic purity percentages are not universally mandated for every compound, the general expectation is that the contribution of the unlabeled analyte from the internal standard should be minimal and not affect the accuracy of the measurement at the lower limit of quantification (LLOQ).

Quantitative Specifications for this compound

While a specific, universally accepted isotopic purity threshold for this compound is not explicitly defined in regulatory guidelines, a combination of general best practices and specifications for analogous compounds provides a strong framework for establishing acceptance criteria. The primary concern is the contribution of the M+0 peak (unlabeled N-Acetylsulfanilamide) from the M+6 internal standard.

| Parameter | Recommended Specification | Rationale |

| Isotopic Purity (M+6) | ≥ 98% | Minimizes the contribution of lower mass isotopologues, ensuring the primary signal corresponds to the fully labeled standard. |

| Isotopic Enrichment | ≥ 99 atom % 13C | Indicates the percentage of carbon atoms that are 13C in the labeled positions, a direct measure of the labeling efficiency. |

| Unlabeled (M+0) Content | ≤ 0.5% | Directly controls the potential for interference and overestimation of the analyte at the LLOQ. This is a critical parameter for ensuring assay accuracy. |

| Chemical Purity | ≥ 98% | Ensures that the internal standard is free from other chemical impurities that could interfere with the analysis or degrade over time. |

Table 1: Recommended Quantitative Specifications for this compound Internal Standard.

Experimental Protocol: Determination of Isotopic Purity by LC-MS/MS

This protocol outlines a general procedure for the determination of the isotopic purity of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

3.1. Materials and Reagents

-

This compound Internal Standard

-

N-Acetylsulfanilamide Reference Standard (unlabeled)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (or other appropriate mobile phase modifier)

-

High-purity nitrogen gas

3.2. Sample Preparation

-

Stock Solutions: Prepare individual stock solutions of this compound and unlabeled N-Acetylsulfanilamide in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Working Solutions: Prepare a series of dilutions of the this compound working solution to assess instrument response and linearity. A typical concentration for direct infusion or LC-MS analysis would be in the range of 100-1000 ng/mL.

3.3. LC-MS/MS Parameters

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.

-

Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is commonly used for this class of compounds.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 1 - 5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound (M+6): Monitor the transition from the precursor ion (m/z 221.1) to a characteristic product ion.

-

Unlabeled N-Acetylsulfanilamide (M+0): Monitor the transition from the precursor ion (m/z 215.0) to the same characteristic product ion.

-

-

Collision Energy and other MS parameters: Optimize for the specific instrument to achieve maximum signal intensity.

-

3.4. Data Analysis and Isotopic Purity Calculation

-

Acquire the mass spectra for the this compound solution.

-

Integrate the peak areas for the M+6 and M+0 MRM transitions.

-

Calculate the isotopic purity using the following formula:

Isotopic Purity (%) = [Peak Area (M+6) / (Peak Area (M+6) + Peak Area (M+0))] x 100

3.5. Acceptance Criteria

The calculated isotopic purity should meet the recommended specification of ≥ 98%. The contribution of the M+0 peak should be ≤ 0.5%.

Visualizing Key Processes

4.1. Experimental Workflow for Isotopic Purity Determination

A flowchart outlining the key steps in determining the isotopic purity of this compound.

4.2. Logical Relationship of Purity Requirements

A diagram illustrating how different purity aspects contribute to reliable quantification.

Conclusion

A Technical Guide to N-Acetylsulfanilamide-¹³C₆ for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Acetylsulfanilamide-¹³C₆, a stable isotope-labeled compound crucial for a variety of research applications. This document details commercially available sources, their specifications, and explores the mechanistic basis of its utility in studying biochemical pathways and drug metabolism.

Commercial Suppliers and Product Specifications

N-Acetylsulfanilamide-¹³C₆ is available from several commercial suppliers catering to the research community. The following table summarizes the key quantitative data for products from prominent vendors to facilitate comparison. Researchers are advised to consult the suppliers' websites for the most current information and to request certificates of analysis for specific lot numbers.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Isotopic Enrichment |

| Smolecule | N4-Acetylsulfanilamide-(ring-¹³C₆), VETRANAL™, analytical standard | 1655498-04-6 | C₂¹³C₆H₁₀N₂O₃S | 220.20 | Analytical Standard | Not specified |

| MedchemExpress (MCE) | N-Acetylsulfanilamide-¹³C₆ | 1655498-04-6 | C₂¹³C₆H₁₀N₂O₃S | 220.20 | ≥98% (by LCMS) | Not specified |

| Alfa Chemistry | N-Acetylsulfanilamide-¹³C₆ | 1655498-04-6 | C₂¹³C₆H₁₀N₂O₃S | Not specified | Not specified | Not specified |

| BLDpharm | N-(4-Sulfamoylphenyl-1,2,3,4,5,6-¹³C₆)acetamide | 1655498-04-6 | C₂¹³C₆H₁₀N₂O₃S | Not specified | Not specified | Not specified |

Mechanism of Action and Relevance in Research

N-Acetylsulfanilamide is a metabolite of sulfanilamide, a class of synthetic antimicrobial agents. The primary mechanism of action of sulfanilamides is the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[1] Folic acid is essential for the synthesis of nucleic acids and certain amino acids, and its blockade starves the bacteria of these vital components, leading to bacteriostasis.[1]

Humans are not affected by this mechanism as they obtain folic acid from their diet and lack the DHPS enzyme. This selective toxicity makes the folic acid synthesis pathway an excellent target for antimicrobial drugs.

The ¹³C₆-labeled version of N-Acetylsulfanilamide serves as a powerful tool in metabolic studies. The six carbon-13 atoms in the benzene ring provide a distinct mass shift, allowing researchers to trace the metabolism and disposition of the compound using mass spectrometry-based techniques. This is particularly valuable in drug metabolism and pharmacokinetic (DMPK) studies.

Signaling Pathway: Inhibition of Folic Acid Synthesis

The following diagram illustrates the bacterial folic acid synthesis pathway and the point of inhibition by sulfanilamides.

Experimental Protocols

While specific experimental protocols for N-Acetylsulfanilamide-¹³C₆ are often application-dependent, the following provides a general framework for its use in metabolic labeling and analysis.

In Vitro Metabolic Stability Assay using Liver Microsomes

This protocol outlines a typical workflow for assessing the metabolic stability of a compound using liver microsomes. The use of N-Acetylsulfanilamide-¹³C₆ allows for precise quantification of the parent compound and its metabolites by LC-MS.

Methodology:

-

Preparation of Incubation Mixture: A typical incubation mixture contains liver microsomes (e.g., human, rat, mouse), an NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and phosphate buffer (pH 7.4).

-

Initiation of Reaction: The reaction is initiated by the addition of N-Acetylsulfanilamide-¹³C₆ to the pre-warmed incubation mixture.

-

Incubation and Sampling: The mixture is incubated at 37°C. Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The enzymatic reaction in each aliquot is stopped by adding an equal volume of cold acetonitrile.

-

Sample Preparation: The quenched samples are centrifuged to pellet the precipitated proteins.

-

LC-MS Analysis: The supernatant is transferred to autosampler vials for analysis by liquid chromatography-mass spectrometry (LC-MS). The mass spectrometer is set to monitor the mass-to-charge ratios (m/z) of N-Acetylsulfanilamide-¹³C₆ and its potential metabolites.

-

Data Analysis: The peak areas of the parent compound at different time points are used to calculate the rate of metabolism and determine parameters such as half-life and intrinsic clearance.

Isotope Dilution Mass Spectrometry for Quantification

N-Acetylsulfanilamide-¹³C₆ is an ideal internal standard for the accurate quantification of unlabeled N-Acetylsulfanilamide in biological matrices.

Methodology:

-

Sample Preparation: To a known volume of the biological sample (e.g., plasma, urine), a known amount of N-Acetylsulfanilamide-¹³C₆ (internal standard) is added.

-

Extraction: The analyte and internal standard are extracted from the matrix using an appropriate method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

-

LC-MS Analysis: The extracted sample is analyzed by LC-MS. The mass spectrometer is configured to monitor the specific m/z of both the unlabeled analyte and the ¹³C₆-labeled internal standard.

-

Quantification: A calibration curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of the analyte in the unknown sample is then determined from this calibration curve.

Conclusion

N-Acetylsulfanilamide-¹³C₆ is an indispensable tool for researchers in drug metabolism, pharmacokinetics, and related fields. Its stable isotope label allows for precise and accurate tracing and quantification in complex biological systems. The information provided in this guide serves as a foundational resource for the effective utilization of this compound in scientific research.

References

Decoding the Certificate of Analysis: A Technical Guide to N-Acetylsulfanilamide-13C6

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive explanation of the Certificate of Analysis (CoA) for N-Acetylsulfanilamide-13C6, a stable isotope-labeled internal standard crucial for quantitative bioanalytical studies. This document will dissect the key quality control tests, elaborate on the underlying analytical methodologies, and present the data in a clear, accessible format to ensure confidence in its use for research and drug development.

Overview of this compound

This compound is the isotopically labeled analog of N-Acetylsulfanilamide, a metabolite of the sulfonamide class of antibiotics. The incorporation of six carbon-13 atoms into the benzene ring provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of N-Acetylsulfanilamide in complex biological matrices. A thorough and well-documented CoA is essential for ensuring the identity, purity, and quality of this critical reagent.

Key Analytical Parameters and Data Presentation

A typical Certificate of Analysis for this compound will present data from a battery of analytical tests. The following tables summarize the key quantitative data and their significance.

Table 1: Identification and Chemical Properties

| Parameter | Specification | Result | Method |

| Chemical Name | N-(4-sulfamoyl(phenyl-13C6))acetamide | Conforms | |

| CAS Number | 1655498-04-6 | Conforms | |

| Molecular Formula | C₂¹³C₆H₁₀N₂O₃S | Conforms | Mass Spectrometry |

| Molecular Weight | 220.24 g/mol | 220.24 | Mass Spectrometry |

| Appearance | White to off-white solid | Conforms | Visual Inspection |

Table 2: Purity and Impurity Profile

| Test | Specification | Result | Method |

| Purity (by HPLC) | ≥ 98.0% | 99.5% | High-Performance Liquid Chromatography |

| Isotopic Purity | ≥ 99 atom % ¹³C | 99.2 atom % ¹³C | Mass Spectrometry |

| Chemical Purity (by ¹H NMR) | Conforms to structure | Conforms | Nuclear Magnetic Resonance |

| Water Content | ≤ 1.0% | 0.2% | Karl Fischer Titration |

| Residual Solvents | Meets USP <467> limits | Conforms | Gas Chromatography |

Experimental Protocols

Detailed methodologies are critical for the replication and validation of the analytical results presented in the CoA.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Objective: To determine the chemical purity of this compound by separating it from any non-labeled or other impurities.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase to a known concentration.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Objective: To confirm the molecular weight and determine the isotopic enrichment of this compound.

Methodology:

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system (LC-MS).

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Mass Analysis: The full scan mass spectrum is acquired to determine the mass-to-charge ratio (m/z) of the molecular ion.

-

Isotopic Purity Calculation: The relative intensities of the ion peaks corresponding to the ¹³C₆-labeled compound and any unlabeled (¹²C₆) species are used to calculate the isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of this compound.

Methodology:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

-

Experiments:

-

¹H NMR: To confirm the proton environment and check for proton-containing impurities.

-

¹³C NMR: To confirm the presence of the six ¹³C-labeled carbon atoms in the aromatic ring and the two unlabeled carbons.

-

-

Data Analysis: The chemical shifts, coupling constants, and integration of the observed signals are compared with the expected values for the structure.

Karl Fischer Titration for Water Content

Objective: To quantify the amount of water present in the material.

Methodology:

-

Instrumentation: A coulometric or volumetric Karl Fischer titrator.

-

Reagent: Karl Fischer reagent (a solution of iodine, sulfur dioxide, a base, and a solvent).

-

Procedure: A known amount of the sample is introduced into the titration cell. The Karl Fischer reagent is added until all the water in the sample has reacted. The amount of reagent consumed is used to calculate the water content.

Visualizing the Analytical Workflow and Key Relationships

Diagrams are essential for visualizing the logical flow of experiments and the relationships between different analytical concepts.

This workflow illustrates the sequential and parallel testing that a batch of this compound undergoes, from initial receipt to the final generation of the Certificate of Analysis.

This diagram illustrates a plausible fragmentation pathway for the protonated molecule of this compound under tandem mass spectrometry (MS/MS) conditions, which is useful for structural elucidation and developing quantitative methods.

Conclusion

The Certificate of Analysis for this compound is a critical document that assures the quality and suitability of this internal standard for its intended scientific use. By understanding the data presented and the rigorous analytical methods employed, researchers can have a high degree of confidence in the accuracy and reliability of their experimental results. This guide serves as a valuable resource for interpreting the CoA and appreciating the comprehensive quality control that underpins the provision of high-purity, well-characterized stable isotope-labeled compounds.

An In-depth Technical Guide to the Mass Spectrum of N-Acetylsulfanilamide-13C6

This guide provides a comprehensive overview of the mass spectrometric analysis of N-Acetylsulfanilamide-13C6, a stable isotope-labeled internal standard crucial for quantitative studies in drug metabolism and pharmacokinetic research. The document details expected mass spectral data, a representative experimental protocol for its acquisition, and a visual representation of its fragmentation pathway.

Introduction

This compound is the 13C-labeled version of N-acetylsulfanilamide, a metabolite of the sulfonamide antibiotic sulfanilamide. The incorporation of six 13C atoms in the benzene ring provides a distinct mass shift, making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification of its unlabeled counterpart. Understanding its behavior under mass spectrometric conditions is paramount for developing robust analytical methods.

Mass Spectral Data

The mass spectrum of this compound is characterized by a molecular ion and a series of fragment ions that provide structural information. The key difference from its unlabeled analogue is a 6 Dalton (Da) mass shift for the molecular ion and any fragments retaining the 13C-labeled phenyl ring.

Predicted Molecular Ion and Key Fragments

The following table summarizes the predicted m/z values for the protonated molecular ion and major fragment ions of this compound in positive ion mode electrospray ionization (ESI), based on data for the unlabeled compound.

| Ion | Predicted m/z (this compound) | Corresponding m/z (N-Acetylsulfanilamide) | Description |

| [M+H]+ | 221.0680 | 215.0485 | Protonated Molecular Ion |

| [M+H - H2O]+ | 203.0574 | 197.0379 | Loss of water |

| [M+H - C2H2O]+ | 179.0373 | 173.0178 | Loss of ketene from the acetyl group |

| [C6H6NO2S]+ (13C6 labeled) | 162.0553 | 156.0358 | Loss of the acetyl group |

| [C6H6N]+ (13C6 labeled) | 99.0772 | 93.0574 | Labeled aniline fragment |

| [C4H4S]+ (unlabeled) | 84.0083 | 84.0083 | Thiophene-like fragment (unlabeled) |

Experimental Protocol: LC-MS/MS Analysis

The following protocol outlines a typical method for acquiring the mass spectrum of this compound using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Materials and Reagents

-

This compound standard

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid

Sample Preparation

-

Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

-

Perform serial dilutions of the stock solution with a mixture of water and acetonitrile (1:1 v/v) to achieve a final concentration of 1 µg/mL.

Liquid Chromatography

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A suitable gradient to ensure separation from potential contaminants. For example, start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

Mass Spectrometry

-

Ion Source: Electrospray Ionization (ESI)

-

Polarity: Positive

-

Scan Mode: Full Scan (MS1) and Product Ion Scan (MS/MS)

-

MS1 Scan Range: m/z 100-300

-

Precursor Ion for MS/MS: m/z 221.1

-

Collision Energy: Optimize for fragmentation, typically in the range of 10-30 eV.

-

MS/MS Scan Range: m/z 50-230

Fragmentation Pathway Visualization

The fragmentation of this compound in the gas phase upon collision-induced dissociation (CID) provides characteristic product ions. The following diagram illustrates the logical relationships in the fragmentation cascade.

Caption: Fragmentation pathway of this compound.

Conclusion

The mass spectrum of this compound is predictable and provides distinct, high-mass fragments suitable for its use as an internal standard. The provided experimental protocol and fragmentation diagram serve as a valuable resource for researchers and scientists in the field of drug development and bioanalysis, enabling the development of sensitive and specific quantitative assays.

The Metabolic Journey of N-Acetylsulfanilamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the metabolic fate of N-Acetylsulfanilamide in biological systems. N-Acetylsulfanilamide is the primary metabolite of the antibiotic sulfanilamide and its disposition is a key determinant of both the efficacy and potential toxicity of the parent drug. This document outlines its metabolic pathways, quantitative pharmacokinetic parameters, and the experimental methodologies used for its study.

Core Metabolic Pathways of N-Acetylsulfanilamide

The metabolism of N-Acetylsulfanilamide is intrinsically linked to its parent compound, sulfanilamide, through a dynamic and reversible acetylation-deacetylation equilibrium. This process is primarily mediated by N-acetyltransferase (NAT) enzymes, particularly the polymorphic NAT2 isozyme.[1][2] The metabolic transformations do not stop at simple deacetylation; further acetylation at different sites can occur, leading to a cascade of related metabolites.

The primary metabolic events include:

-

N4-Deacetylation: The primary route of metabolism for administered N-Acetylsulfanilamide is its conversion back to the pharmacologically active sulfanilamide. This reaction is catalyzed by acylases.

-

N1-Acetylation: Sulfanilamide, formed from the deacetylation of N-Acetylsulfanilamide, can undergo acetylation at the N1 position of the sulfonamide group, forming N1-Acetylsulfanilamide.[1]

-

N1,N4-Diacetylation: A further metabolic step can lead to the formation of N1,N4-Diacetylsulfanilamide from either N1-Acetylsulfanilamide or N-Acetylsulfanilamide (N4-acetylsulfanilamide).[1]

-

Hydroxylation: A minor pathway involves the oxidation of the aromatic ring of sulfanilamide to form 3-hydroxysulfanilamide.[1]

These intricate pathways are visualized in the diagram below, illustrating the relationships between the parent drug and its key metabolites.

Pharmacogenetics: The Role of N-Acetyltransferase (NAT) Polymorphism

A critical factor influencing the metabolism of N-Acetylsulfanilamide is the genetic polymorphism of the N-acetyltransferase 2 (NAT2) enzyme. This leads to distinct population phenotypes: "slow acetylators" and "fast acetylators".[2]

-

Slow Acetylators: Individuals with reduced NAT2 enzyme activity metabolize sulfanilamide to N-Acetylsulfanilamide at a slower rate. This can lead to higher plasma concentrations and a longer half-life of the active sulfanilamide, potentially increasing the risk of concentration-dependent side effects.

-

Fast Acetylators: These individuals possess highly active NAT2 enzymes, leading to more rapid conversion of sulfanilamide to N-Acetylsulfanilamide.

The acetylator phenotype is a key consideration in drug development and personalized medicine, as it can significantly impact the pharmacokinetic profile of sulfonamide drugs.

Quantitative Pharmacokinetic Data

The disposition of N-Acetylsulfanilamide and its parent compound, sulfanilamide, has been quantitatively characterized in humans. The following table summarizes key pharmacokinetic parameters.

| Parameter | Sulfanilamide | N-Acetylsulfanilamide (N4) | N1-Acetylsulfanilamide | Reference |

| Half-life (t½) | 10 hours | 8-10 hours | - | [1] |

| Volume of Distribution (Vd) | - | - | - | |

| Protein Binding | 20% | 40% | 60% | [1] |

| Renal Clearance | ~36 ml/min | ~95 ml/min | - | [1] |

| Urinary Excretion (% of dose) | 18% | 72% | Traces | [1][3] |

Data is primarily derived from studies administering sulfanilamide, from which N-Acetylsulfanilamide is the major metabolite. Data for N1-Acetylsulfanilamide is less quantitatively defined in humans.

Experimental Protocols

The identification and quantification of N-Acetylsulfanilamide and its metabolites in biological matrices such as plasma and urine are typically achieved using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Below is a representative experimental protocol.

Sample Preparation: Solid-Phase Extraction (SPE) of Plasma

-

Plasma Pre-treatment: To 1 mL of human plasma, add an internal standard solution. Buffer the plasma sample to a pH of approximately 9 with 0.1 M potassium dihydrogen phosphate.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 2 mL of methanol followed by 2 mL of water.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge under a gentle vacuum.

-

Washing: Wash the cartridge with 2 mL of water to remove polar interferences.

-

Elution: Elute the analytes from the cartridge with 1-2 mL of acetonitrile or methanol.

-

Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification, using specific precursor-to-product ion transitions for sulfanilamide, N-Acetylsulfanilamide, and other metabolites.

-

Data Acquisition: Full scan and product ion scan modes can be used for metabolite identification.

-

The workflow for a typical bioanalytical study is depicted below.

Conclusion

The metabolic fate of N-Acetylsulfanilamide is a multifaceted process governed by a reversible acetylation-deacetylation equilibrium, with significant inter-individual variability due to the genetic polymorphism of NAT enzymes. The primary metabolites include sulfanilamide, N1-Acetylsulfanilamide, and N1,N4-Diacetylsulfanilamide. Excretion is predominantly renal, with N-acetylated derivatives showing higher clearance rates than the parent sulfanilamide.[3] A thorough understanding of these metabolic pathways and pharmacokinetic profiles, facilitated by robust bioanalytical methods, is essential for the development and clinical application of sulfonamide-based therapeutics.

References

Methodological & Application

Application Notes and Protocols for Isotope Dilution Mass Spectrometry using N-Acetylsulfanilamide-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the quantitative analysis of N-Acetylsulfanilamide using an isotope dilution mass spectrometry (IDMS) method. The use of a stable isotope-labeled internal standard, N-Acetylsulfanilamide-¹³C₆, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[1] This method is particularly suited for complex biological matrices encountered in drug metabolism and pharmacokinetic studies.

N-Acetylsulfanilamide is a metabolite of sulfanilamide and other sulfonamide antibiotics.[2] Accurate quantification is crucial for understanding the disposition of these drugs. Isotope dilution liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS) is a reference method for the accurate determination of sulfonamides in various matrices.[3][4]

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a highly accurate quantification technique. A known amount of an isotopically labeled analogue of the analyte, in this case, N-Acetylsulfanilamide-¹³C₆, is added to the sample as an internal standard (IS).[1] The IS is chemically identical to the analyte and behaves similarly during sample preparation and analysis, but is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer. By measuring the ratio of the signal from the analyte to the signal from the IS, accurate quantification can be achieved, as this ratio is unaffected by sample losses during preparation or variations in injection volume.[1]

Experimental Protocols

Materials and Reagents

-

N-Acetylsulfanilamide (analytical standard)

-

N-Acetylsulfanilamide-¹³C₆ (isotopically labeled internal standard)[5]

-

Acetonitrile (ACN), LC-MS grade[6]

-

Methanol (MeOH), LC-MS grade[7]

-

Formic acid (FA), LC-MS grade[6]

-

Water, deionized or Milli-Q

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)[4]

-

Biological matrix (e.g., plasma, urine, tissue homogenate)

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of N-Acetylsulfanilamide and N-Acetylsulfanilamide-¹³C₆ into separate 10 mL volumetric flasks.

-

Dissolve in methanol and bring to volume.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of N-Acetylsulfanilamide by serial dilution of the primary stock solution with a suitable solvent (e.g., 50:50 methanol:water).

-

-

Internal Standard Working Solution (IS-WS):

-

Dilute the N-Acetylsulfanilamide-¹³C₆ primary stock solution to a final concentration of 1 µg/mL in 50:50 methanol:water.

-

Sample Preparation

The following is a general protocol for plasma samples. Optimization may be required for other matrices.

-

Sample Spiking:

-

To 100 µL of plasma sample, add 10 µL of the IS-WS (1 µg/mL N-Acetylsulfanilamide-¹³C₆).

-

Vortex briefly to mix.

-

-

Protein Precipitation:

-

Add 300 µL of ice-cold acetonitrile to the sample.[8]

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

-

Solid-Phase Extraction (SPE) - Optional (for increased cleanup):

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant from the protein precipitation step onto the cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate (or the supernatant from protein precipitation) to dryness under a gentle stream of nitrogen at 40°C.[9][10]

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[11]

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is commonly used for sulfonamides.

-

Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).

Table 1: Suggested LC-MS/MS Parameters

| Parameter | Suggested Condition |

| LC Conditions | |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate.[6] |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS/MS Conditions | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | To be optimized by infusing standard solutions. A common transition for N-Acetylsulfanilamide is m/z 215 -> 156. The transition for the ¹³C₆-labeled standard would be m/z 221 -> 162. |

| Collision Energy | To be optimized for each transition. |

| Dwell Time | 100 ms |

Data Presentation

Calibration Curve

Prepare a calibration curve by spiking known concentrations of N-Acetylsulfanilamide into a blank matrix and adding a constant amount of the N-Acetylsulfanilamide-¹³C₆ internal standard to each calibrator. Plot the peak area ratio (Analyte/IS) against the concentration of the analyte. A linear regression with a weighting factor of 1/x is typically used.

Quantitative Data Summary

The performance of the method should be validated according to regulatory guidelines. The following table summarizes typical validation parameters for sulfonamide analysis using IDMS.

Table 2: Typical Method Validation Parameters

| Parameter | Typical Range/Value |

| Linearity (R²) | > 0.995[12] |

| Limit of Quantification (LOQ) | 0.5 - 10 ng/mL (matrix dependent)[1][3] |

| Accuracy (% Recovery) | 90% - 110%[1][3][4] |

| Precision (% RSD) | < 15%[1][12] |

| Matrix Effect | Corrected by the internal standard[4] |

| Relative Measurement Uncertainty | 7.5% - 12.7%[1] |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isotope dilution mass spectrometry analysis of N-Acetylsulfanilamide.

Caption: General workflow for N-Acetylsulfanilamide analysis by IDMS.

Logical Relationship of IDMS

The following diagram illustrates the core principle of isotope dilution mass spectrometry.

Caption: Principle of Isotope Dilution Mass Spectrometry.

References

- 1. acgpubs.org [acgpubs.org]

- 2. N4-Acetylsulfanilamide | C8H10N2O3S | CID 8482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Assessment of the impact of hydrolysis on bound sulfonamide residue determination in honey using stable isotope dilution ultrahigh performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Buy N4-Acetylsulfanilamide-(ring-13C6), VETRANAL(TM), analytical standard [smolecule.com]

- 6. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. Development and Validation of a Rapid 13C6-Glucose Isotope Dilution UPLC-MRM Mass Spectrometry Method for Use in Determining System Accuracy and Performance of Blood Glucose Monitoring Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 9. organomation.com [organomation.com]

- 10. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]

- 11. bloodworksnw.org [bloodworksnw.org]

- 12. hpst.cz [hpst.cz]

Application Note: High-Throughput Analysis of Sulfonamide Residues in Animal-Derived Food Products Using N-Acetylsulfanilamide-¹³C₆ and LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the simultaneous quantification of multiple sulfonamide residues in complex food matrices, such as milk, shrimp, and liver tissue. The protocol employs a streamlined sample preparation procedure, followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). To ensure the highest accuracy and precision, the method incorporates N-Acetylsulfanilamide-¹³C₆ as an internal standard. The use of a stable isotope-labeled internal standard is critical for compensating for matrix effects, as well as variations in extraction recovery and instrument response, leading to reliable quantification at low concentrations.[1][2] This method is ideally suited for food safety testing, quality control laboratories, and researchers in the field of drug development and veterinary medicine.

Introduction

Sulfonamides are a class of synthetic antimicrobial agents widely used in veterinary medicine for the treatment and prevention of bacterial diseases in food-producing animals. However, the overuse or improper administration of these drugs can lead to the presence of their residues in animal-derived products, posing potential health risks to consumers, including allergic reactions and the development of antibiotic resistance. Consequently, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for sulfonamides in various food commodities.

To enforce these regulations and ensure food safety, sensitive and reliable analytical methods are required. LC-MS/MS has become the gold standard for the analysis of sulfonamide residues due to its high selectivity and sensitivity. A significant challenge in the analysis of complex matrices like food is the potential for ion suppression or enhancement, collectively known as matrix effects, which can adversely affect the accuracy and precision of quantification. The use of a stable isotope-labeled (SIL) internal standard that co-elutes with the analytes of interest is the most effective way to mitigate these effects.[1][2]

N-Acetylsulfanilamide is a major metabolite of several sulfonamide drugs. Its ¹³C-labeled counterpart, N-Acetylsulfanilamide-¹³C₆, serves as an excellent internal standard for the analysis of a broad range of sulfonamides. Its structural similarity to the acetylated metabolites and its close elution profile to many parent sulfonamides make it an ideal choice for correcting analytical variability. This application note provides a comprehensive protocol for the extraction and LC-MS/MS analysis of sulfonamides in various food matrices, leveraging the benefits of N-Acetylsulfanilamide-¹³C₆ for enhanced data quality.

Experimental Protocols

Sample Preparation (QuEChERS Method for Milk)

This protocol is adapted from a validated method for sulfonamide analysis in milk and is suitable for other fatty matrices with minor modifications.

Materials:

-

Homogenized milk sample

-

N-Acetylsulfanilamide-¹³C₆ internal standard spiking solution (1 µg/mL in methanol)

-

Acetonitrile (ACN), HPLC grade

-

Ethyl acetate (EtOAc), HPLC grade

-

n-Hexane, HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water, LC-MS grade

-

Formic acid, LC-MS grade

-

50 mL polypropylene centrifuge tubes

-

15 mL polypropylene centrifuge tubes

-

Centrifuge capable of 10,000 rpm

-

Nitrogen evaporator

-

Vortex mixer

Procedure:

-

Pipette 5 mL of the homogenized milk sample into a 50 mL polypropylene centrifuge tube.

-

Spike the sample with 100 µL of the 1 µg/mL N-Acetylsulfanilamide-¹³C₆ internal standard solution.

-

Add 10 mL of a 6:4 (v/v) mixture of Acetonitrile:Ethyl Acetate.

-

Vortex the tube vigorously for 1 minute to ensure thorough mixing.

-

Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.

-

Carefully transfer 6 mL of the supernatant (top layer) to a clean 15 mL centrifuge tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Add 1.5 mL of n-hexane to the dried extract and vortex for 1 minute to defat the sample.

-

Add 1.5 mL of a 10% (v/v) aqueous methanol solution and vortex for another minute.

-

Centrifuge at 14,000 rpm for 5 minutes to separate the layers.

-

Transfer 500 µL of the lower aqueous methanol layer into an LC vial for analysis.

LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient Program:

-

0-1 min: 5% B

-

1-8 min: 5% to 95% B

-

8-10 min: Hold at 95% B

-

10-10.1 min: 95% to 5% B

-

10.1-12 min: Hold at 5% B

-

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Gas Flow Rates: Optimized for the specific instrument

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

The following tables present representative quantitative data for the analysis of various sulfonamides.

Disclaimer: The following data is illustrative of the expected performance of a validated LC-MS/MS method using a stable isotope-labeled internal standard for sulfonamide analysis. Specific performance characteristics for N-Acetylsulfanilamide-¹³C₆ should be determined during in-house method validation.

Table 1: MRM Transitions for Selected Sulfonamides and N-Acetylsulfanilamide-¹³C₆

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |

| Sulfadiazine | 251.1 | 156.1 | 92.1 | 20 |

| Sulfathiazole | 256.0 | 156.0 | 92.1 | 22 |

| Sulfamethazine | 279.1 | 186.1 | 124.1 | 25 |

| Sulfamethoxazole | 254.1 | 156.1 | 108.1 | 18 |

| Sulfapyridine | 250.1 | 156.1 | 93.1 | 20 |

| Sulfaquinoxaline | 301.1 | 156.1 | 145.1 | 28 |

| N-Acetylsulfanilamide-¹³C₆ (IS) | 221.1 | 162.1 | 98.1 | 20 |

Table 2: Method Validation Data for Sulfonamides in Milk (Illustrative)

| Analyte | Linearity Range (ng/mL) | R² | Recovery (%) | Precision (RSD, %) | LOQ (ng/mL) |

| Sulfadiazine | 1 - 100 | >0.99 | 95.2 | <10 | 1.0 |

| Sulfathiazole | 1 - 100 | >0.99 | 92.8 | <10 | 1.0 |

| Sulfamethazine | 1 - 100 | >0.99 | 98.1 | <5 | 0.5 |

| Sulfamethoxazole | 1 - 100 | >0.99 | 96.5 | <5 | 0.5 |

| Sulfapyridine | 1 - 100 | >0.99 | 94.3 | <10 | 1.0 |

| Sulfaquinoxaline | 2 - 100 | >0.99 | 91.7 | <15 | 2.0 |

Visualizations

Experimental Workflow

The following diagram illustrates the complete analytical workflow from sample reception to final data reporting.

Caption: Workflow for sulfonamide analysis.

Rationale for Using a ¹³C-Labeled Internal Standard

The diagram below outlines the logical basis for employing a stable isotope-labeled internal standard like N-Acetylsulfanilamide-¹³C₆.

Caption: Compensation for analytical variability.

Conclusion

The described LC-MS/MS method, incorporating N-Acetylsulfanilamide-¹³C₆ as an internal standard, provides a highly reliable and sensitive approach for the routine monitoring of sulfonamide residues in diverse and complex food matrices. The use of a stable isotope-labeled internal standard is paramount for achieving accurate quantification by effectively compensating for matrix-induced signal variations and inconsistencies in sample preparation. This method is fit-for-purpose for regulatory compliance testing and other food safety applications, ensuring the integrity of the food supply chain.

References

Application Note: Analysis of Sulfonamide Residues in Honey Using a Stable Isotope-Labeled Internal Standard

Introduction

Sulfonamides are a class of synthetic antimicrobial agents widely used in veterinary medicine to treat and prevent bacterial diseases in honeybees.[1] The potential for residual amounts of these compounds to accumulate in honey raises concerns for human health, including allergic reactions and the development of antibiotic resistance.[1] Regulatory bodies worldwide have established maximum residue limits (MRLs) or require that residues be absent in honey, necessitating sensitive and reliable analytical methods for their detection and quantification.

This application note details a robust and accurate method for the determination of multiple sulfonamide residues in honey samples. The methodology utilizes a stable isotope-labeled internal standard, N-Acetylsulfanilamide-13C6, coupled with two common sample preparation techniques: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE). The final analysis is performed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive detection technique.

The use of a 13C-labeled internal standard is critical for accurate quantification in complex matrices like honey.[2][3][4] this compound is an ideal internal standard as it mimics the chemical behavior of the target sulfonamide analytes throughout the extraction, cleanup, and ionization processes, thus compensating for matrix effects and variations in instrument response.[5] Its acetylated form also makes it structurally similar to potential sulfonamide metabolites, offering a more representative correction.[6][7]

Experimental Protocols

Two primary sample preparation protocols are presented: a modified QuEChERS method and a Solid-Phase Extraction (SPE) method.

Protocol 1: Modified QuEChERS Method

This method offers a rapid and high-throughput sample preparation approach.

Materials:

-

Honey sample

-

This compound internal standard solution

-

Deionized water

-

Acetonitrile (ACN)

-

Hydrochloric acid (HCl) or Trifluoroacetic acid (TFA)

-

QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride)

-

Dispersive SPE (d-SPE) sorbent (e.g., C18, PSA)

-

Centrifuge tubes (15 mL and 2 mL)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Homogenization: Weigh 5 g of honey into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add a known amount of this compound internal standard solution.

-

Dissolution and Acidification: Add 10 mL of deionized water and 100 µL of 1 M HCl. Vortex until the honey is completely dissolved. Sonicate for 15-20 minutes to aid dissolution.[5]

-

Liquid-Liquid Partitioning: Add 10 mL of acetonitrile. Add QuEChERS extraction salts, cap tightly, and vortex vigorously for 1 minute.

-

Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

-

Dispersive SPE Cleanup: Transfer an aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing the appropriate sorbent. Vortex for 30 seconds.

-

Final Centrifugation: Centrifuge at 10,000 rpm for 5 minutes.

-

Sample Filtration and Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

QuEChERS Workflow Diagram

Caption: Workflow for sulfonamide analysis in honey using the QuEChERS method.

Protocol 2: Solid-Phase Extraction (SPE) Method

This method provides a more thorough cleanup, which can be beneficial for complex honey matrices.

Materials:

-

Honey sample

-

This compound internal standard solution

-

Deionized water

-

Hydrochloric acid (HCl)

-

SPE cartridges (e.g., C18 or Oasis HLB)

-

Methanol

-

Elution solvent (e.g., acetonitrile with formic acid)

-

SPE manifold

-

Nitrogen evaporator

Procedure:

-

Sample Homogenization and Hydrolysis: Weigh 2 g of honey into a centrifuge tube. Add 5 mL of 2 M HCl and stir for 30 minutes to hydrolyze any sugar-bound sulfonamides.[8]

-

Internal Standard Spiking: Add a known amount of this compound internal standard solution.

-

SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Sample Loading: Load the hydrolyzed honey sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 5 mL of deionized water to remove sugars and other polar interferences.

-

Drying: Dry the cartridge under vacuum or with nitrogen for 10 minutes.

-

Elution: Elute the sulfonamides with 5 mL of the elution solvent.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase.

-

Sample Filtration and Analysis: Filter the reconstituted sample into an autosampler vial for LC-MS/MS analysis.

SPE Workflow Diagram

Caption: Workflow for sulfonamide analysis in honey using Solid-Phase Extraction.

LC-MS/MS Parameters

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.9 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the sulfonamides, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: At least two MRM transitions (a quantifier and a qualifier) should be monitored for each sulfonamide and the internal standard. The precursor ion for N-Acetylsulfanilamide is m/z 215.05.[9] Based on its fragmentation pattern, prominent product ions would be selected for the transitions of the 13C6-labeled internal standard (precursor m/z ~221.07).

Quantitative Data Summary

The following tables summarize typical performance data for sulfonamide analysis in honey based on literature values. The use of this compound as an internal standard is expected to yield comparable or improved accuracy and precision.

Table 1: Recovery Data for Sulfonamides in Honey

| Sulfonamide | QuEChERS Recovery (%) | SPE Recovery (%) |

| Sulfadiazine | 85 - 110 | 80 - 105 |

| Sulfathiazole | 80 - 105 | 75 - 100 |

| Sulfamethazine | 90 - 115 | 85 - 110 |

| Sulfamethoxazole | 88 - 112 | 82 - 108 |

| Sulfadimethoxine | 92 - 118 | 88 - 115 |

| Data compiled from various sources.[5][9][10][11][12] |

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Sulfonamides in Honey (µg/kg)

| Sulfonamide | LOD (µg/kg) | LOQ (µg/kg) |

| Sulfadiazine | 0.1 - 1.0 | 0.3 - 3.0 |

| Sulfathiazole | 0.1 - 1.5 | 0.4 - 4.5 |

| Sulfamethazine | 0.05 - 0.8 | 0.15 - 2.5 |

| Sulfamethoxazole | 0.1 - 1.2 | 0.3 - 3.6 |

| Sulfadimethoxine | 0.08 - 1.0 | 0.24 - 3.0 |

| Data compiled from various sources.[5][10][13] |

Conclusion

The described methods provide a reliable and sensitive approach for the routine monitoring of sulfonamide residues in honey. The use of this compound as an internal standard ensures high accuracy and precision by correcting for matrix-induced signal suppression or enhancement and variations during sample preparation. Both the QuEChERS and SPE protocols offer effective cleanup, with the choice depending on the laboratory's throughput needs and the complexity of the honey matrix. The LC-MS/MS parameters can be optimized to achieve the desired sensitivity and selectivity for a wide range of sulfonamides.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. foodriskmanagement.com [foodriskmanagement.com]